molecular formula C13H22N2O3 B2418550 Tert-butyl 1'-amino-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate CAS No. 2490405-98-4

Tert-butyl 1'-amino-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate

Cat. No.: B2418550
CAS No.: 2490405-98-4
M. Wt: 254.33
InChI Key: DUOIEFWONXYOHB-UHFFFAOYSA-N
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Description

Tert-butyl 1'-amino-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate is a sophisticated molecular scaffold designed for advanced pharmaceutical research and drug discovery. This compound belongs to a class of synthetically valuable building blocks that incorporate a spiro-fused azetidine and a rigid bicyclo[2.1.1]hexane system, a feature known to enhance the physicochemical and pharmacokinetic properties of drug candidates. The 1'-amino and tert-butyloxycarbonyl (Boc) groups provide versatile handles for further synthetic elaboration, allowing researchers to efficiently introduce this three-dimensional fragment into larger molecular architectures. The 4'-methyl substituent offers an opportunity to fine-tune lipophilicity and steric interactions at a key point in the structure. Analogs of this spiro-bicyclic scaffold, such as those with hydroxymethyl or carbamoyl modifications, are frequently employed in medicinal chemistry to create novel protease inhibitors, kinase inhibitors, and other targeted therapeutics, where the structure serves as a conformationally restricted core or a bioisostere for more common planar rings . Its primary research value lies in its ability to improve metabolic stability and binding affinity in lead optimization campaigns. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-10(2,3)17-9(16)15-7-13(8-15)12(14)5-11(4,6-12)18-13/h5-8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOIEFWONXYOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate typically involves a multi-step process. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that uses light to induce the formation of the spirocyclic structure . This reaction requires specific conditions, including the use of a mercury lamp and specialized glassware, making it technically challenging and difficult to scale up .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. advancements in photochemical techniques and the development of more efficient catalysts may pave the way for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a variety of functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 1'-amino-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate typically involves multi-step synthetic routes, including [2+2] cycloaddition reactions. Techniques such as continuous flow reactors are often employed to optimize yields and purity during the synthesis process.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Design : The compound serves as a building block for synthesizing more complex pharmaceuticals, particularly those targeting specific biological pathways. Its ability to interact with biological molecules makes it a candidate for further pharmacological studies.
  • Biological Activity : Preliminary studies suggest that similar compounds exhibit anticancer activity, indicating that this compound may have potential as an anticancer agent .

2. Organic Synthesis

  • Versatile Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups that can enhance its chemical profile and utility in synthetic applications .
  • Scaffold for Derivatives : Its unique structure allows chemists to modify the compound to create derivatives with tailored biological activities or improved pharmacological properties.

Case Studies and Research Findings

Several studies have explored the applications of compounds with similar structures:

  • Anticancer Studies : Research has demonstrated that derivatives based on spirocyclic frameworks can exhibit significant inhibition against various cancer cell lines, suggesting that this compound could be evaluated for similar properties .
  • Biochemical Pathway Interaction : Investigations into the mechanisms of action indicate that compounds like this compound may interact with enzymes or receptors involved in critical biochemical pathways, which could lead to therapeutic applications in treating diseases such as cancer or neurological disorders .

Mechanism of Action

The mechanism of action for Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-1’-carboxylate stands out due to its spirocyclic structure, which provides unique angles and conformations not found in other compounds. This uniqueness makes it a valuable tool for drug development and other scientific research applications.

Biological Activity

Tert-butyl 1'-amino-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate (CAS Number: 2490405-98-4) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O3C_{13}H_{22}N_{2}O_{3} with a molecular weight of 254.3254 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H22N2O3
Molecular Weight254.3254 g/mol
CAS Number2490405-98-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The compound's unique structure allows it to modulate these interactions effectively, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound indicates potential applications across various therapeutic areas:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Anticancer Properties : There is emerging evidence that compounds with similar spirocyclic structures may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 1'-amino-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization reactions and protective group strategies. For example, analogous spiro compounds are synthesized via ring-closing metathesis or nucleophilic substitution to form the bicyclo framework . Optimization includes:

  • Catalyst Screening : Palladium or copper catalysts for coupling reactions.
  • Temperature Control : Low temperatures (−78°C to 0°C) to minimize side reactions.
  • Purification : Column chromatography (e.g., SiO₂, hexane/EtOAc gradients) to isolate intermediates .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly for the spiro and bicyclo motifs.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, as seen in related bicyclo compounds .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the bicyclo[2.1.1]hexane core in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states to predict regioselectivity in ring-opening reactions.
  • Molecular Dynamics Simulations : Model solvent effects on conformational stability.
  • QSPR Models : Corrogate steric and electronic parameters (e.g., Hammett constants) with experimental reaction outcomes .

Q. How can contradictory data on reaction yields from different synthetic protocols be resolved?

  • Methodological Answer :

  • Comparative Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.
  • Byproduct Analysis : Use LC-MS to detect impurities from competing pathways (e.g., over-oxidation of the amino group).
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to isolate critical factors .

Q. What strategies ensure the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Light Sensitivity Tests : Store in amber vials if UV degradation is observed.
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH) that may hydrolyze the tert-butyl carbamate group .

Q. How is regioselectivity achieved during functionalization of the azetidine ring?

  • Methodological Answer :

  • Protecting Group Strategy : Use Boc (tert-butoxycarbonyl) to shield the amino group during electrophilic substitutions.
  • Steric Guidance : Bulky substituents (e.g., 4'-methyl) direct reactions to less hindered positions.
  • Catalytic Control : Chiral ligands in asymmetric catalysis to enforce enantioselectivity .

Data Contradiction Analysis

Q. Why do different synthetic routes report divergent yields for the spiroazetidine intermediate?

  • Methodological Answer :

  • Mechanistic Variability : Routes using cyclopropylamine derivatives (e.g., ) may face ring-strain challenges vs. milder conditions in azetidine-forming reactions.
  • Workup Efficiency : Acidic or basic workups can lead to partial decomposition of sensitive intermediates.
  • Scale Effects : Milligram-scale optimizations may not translate to gram-scale due to heat/mass transfer limitations .

Analytical Best Practices

Q. Which analytical techniques are critical for distinguishing diastereomers in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns with polar mobile phases.
  • NOESY NMR : Identify spatial proximity of protons in bicyclo systems.
  • VCD (Vibrational Circular Dichroism) : Resolve absolute configurations .

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